

Application Notes and Protocols for RMC-7977 in Mouse Xenograft Models

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Compound of Interest

Compound Name: RMC-7977

Cat. No.: B15608620

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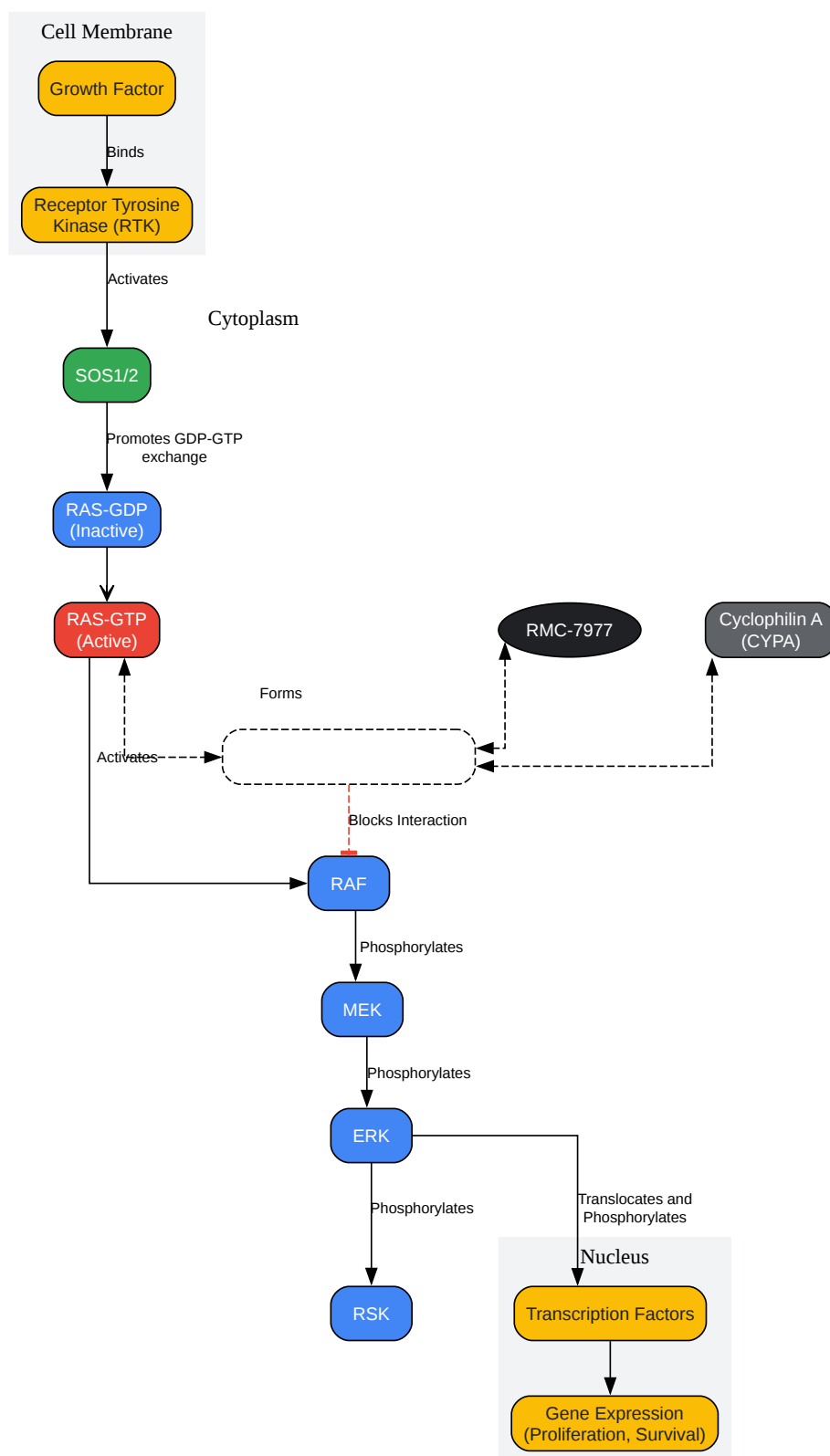
For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-7977 is a potent and orally bioavailable small molecule inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS).^{[1][2][3][4]} Its unique mechanism of action involves forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, which sterically hinders the interaction of RAS with its downstream effectors, thereby impeding oncogenic signaling.^{[2][3][4][5]} These application notes provide detailed protocols and compiled data for the effective use of **RMC-7977** in various mouse xenograft models of cancer. **RMC-7977** is a preclinical tool compound, and a closely related drug, RMC-6236, is under clinical development.^[6]

Mechanism of Action

RMC-7977 functions as a broad-spectrum inhibitor of RAS(ON) signaling. By binding to CYPA and KRAS, it forms a tri-complex that blocks the interaction of RAS with its downstream effectors.^[2] This disruption leads to the inhibition of the RAS-MAPK signaling pathway, evidenced by decreased phosphorylation of CRAF, ERK, and RSK.^[1] Ultimately, this inhibition of downstream signaling induces apoptosis, as indicated by increased PARP cleavage, and leads to tumor regression in various RAS-driven cancer models.^{[1][2]}



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Caption: RMC-7977 Mechanism of Action.

Data Presentation: Efficacy in Mouse Xenograft Models

RMC-7977 has demonstrated significant anti-tumor activity across a wide range of preclinical cancer models. The following tables summarize the efficacy data from various studies.

Table 1: Efficacy of **RMC-7977** Monotherapy in Human Cancer Xenograft Models

Cancer Type	Xenograft Model	RAS Mutation	Dose and Schedule	Outcome	Reference
Pancreatic Ductal Adenocarcinoma (PDAC)	Capan-1 (CDX)	KRASG12V	10 mg/kg, p.o., daily for 21-28 days	Significant tumor growth inhibition	[7]
Pancreatic Ductal Adenocarcinoma (PDAC)	PDX models	Various KRAS	10 mg/kg, p.o., daily for 21-28 days	Tumor regressions in 7 out of 10 models	[7]
Non-Small Cell Lung Cancer (NSCLC)	NCI-H441 (CDX)	KRASG12V	10 mg/kg, p.o., daily for 28 days	Significant tumor growth inhibition	[8]
Non-Small Cell Lung Cancer (NSCLC)	PDX model (relapsed on Sotorasib)	KRASG12C	10 mg/kg, p.o., daily for 28 days	Inhibited adaptive resistance	[1]
Colorectal Cancer (CRC)	SW620 (CDX)	KRASG12V	10 mg/kg, p.o., daily for 28 days	Superior anti-tumor activity compared to MEK or SHP2 inhibitors	[8]
Cholangiocarcinoma	Human xenograft models	KRASG12D, G12V, G13C	Not specified	Tumor regression and tumor growth delay	[9]
Acute Myeloid Leukemia (AML)	In vivo model	RAS mutant	Not specified	Significantly suppressed outgrowth of RAS-mutant AML	[5]

Neurofibroma tosis type 1 (NF1) related tumors	S462 (MPNST xenograft)	NF1-deficient	10 mg/kg, p.o., daily	Significant tumor inhibition	[4]
Neurofibroma tosis type 1 (NF1) related tumors	LN229 (Glioma xenograft)	NF1-deficient	20 mg/kg, p.o., daily	Moderate but significant tumor inhibition and survival extension	[4]

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; p.o.: oral gavage; MPNST: Malignant peripheral nerve sheath tumor.

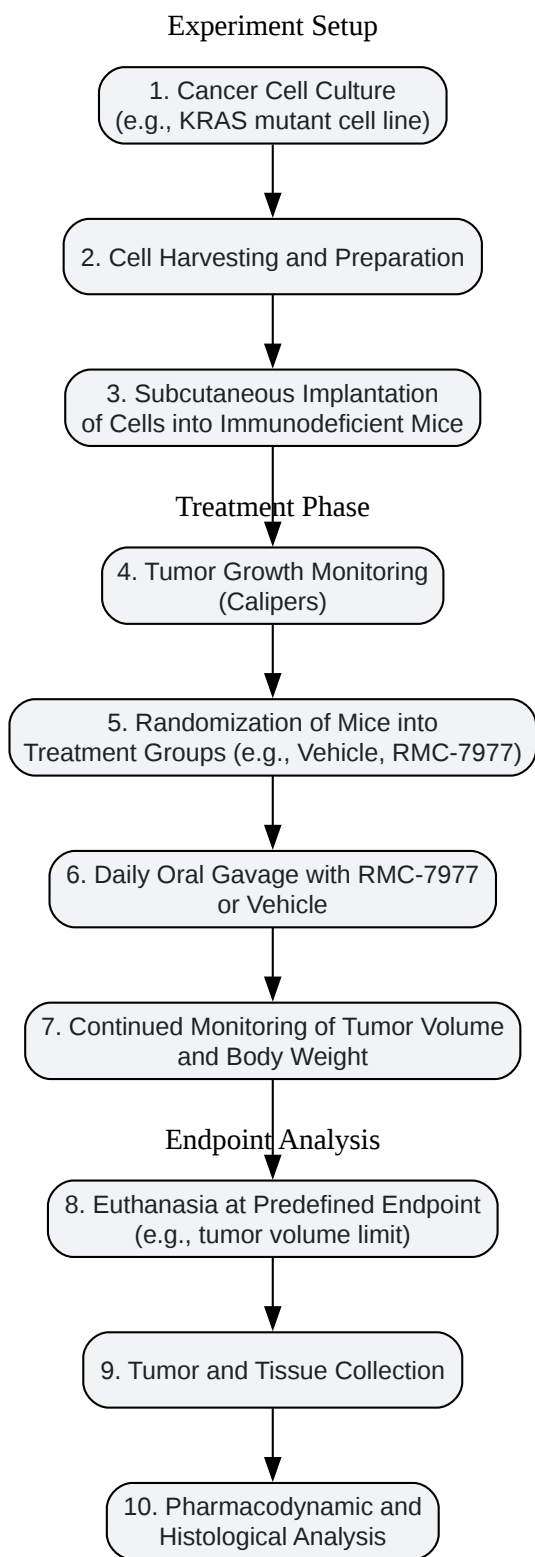
Table 2: Dosing and Administration Schedules for **RMC-7977** in Mouse Xenograft Studies

Dose	Administration Route	Dosing Schedule	Cancer Model(s)	Reference
10 mg/kg	Oral gavage (p.o.)	Once daily	PDAC, NSCLC, CRC	[1][7][8][10]
10 mg/kg	Oral gavage (p.o.)	Once daily, 5 days/week, 2 days off	PDAC, CRC, NSCLC	[1][10]
25 mg/kg	Oral gavage (p.o.)	3 times per week	PDAC (orthotopic)	[11]
10, 25, or 50 mg/kg	Oral gavage (p.o.)	Single dose	PDAC (pharmacodyna mic study)	[12]
20 mg/kg	Oral gavage (p.o.)	Once daily	Glioma	[4]

Experimental Protocols

Protocol 1: General Procedure for Evaluating RMC-7977 Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor activity of **RMC-7977** in a subcutaneous mouse xenograft model.



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Caption: Experimental Workflow for **RMC-7977** Xenograft Study.

Materials:

- **RMC-7977**
- Vehicle (e.g., 2% DMSO in corn oil, or 10:20:10:60 formulation of specific components)[[10](#)]
[\[11\]](#)
- Cancer cell line of interest (e.g., with a RAS mutation)
- Immunodeficient mice (e.g., BALB/c nude, NSG)[[4](#)][[10](#)]
- Sterile PBS, cell culture media, and supplements
- Matrigel (optional, for co-injection)
- Calipers for tumor measurement
- Oral gavage needles

Procedure:

- **Cell Preparation:** Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture with Matrigel at the desired concentration.
- **Tumor Implantation:** Subcutaneously inject the cell suspension into the flank of each mouse.
- **Tumor Growth Monitoring:** Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$. [[13](#)]
- **Randomization and Treatment:** Once tumors reach the desired size, randomize mice into treatment and control groups.
- **Drug Administration:** Prepare **RMC-7977** in the appropriate vehicle. Administer **RMC-7977** or vehicle to the respective groups via oral gavage according to the chosen dose and schedule (see Table 2).

- **Monitoring:** Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
- **Endpoint:** Euthanize mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
- **Tissue Collection and Analysis:** At necropsy, excise tumors and weigh them. Portions of the tumor and other tissues can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pERK) or fixed in formalin for immunohistochemistry.[\[4\]](#)

Protocol 2: Preparation of RMC-7977 for Oral Gavage

Formulation 1 (Corn Oil based):

- Dissolve **RMC-7977** in DMSO to create a concentrated stock solution.
- For the final dosing solution, dilute the DMSO stock in corn oil to achieve the desired final concentration of **RMC-7977** and a final DMSO concentration of 2%.[\[10\]](#)
- Ensure the solution is clear and well-mixed before administration.[\[10\]](#)

Formulation 2 (Aqueous Suspension):

- Dissolve **RMC-7977** in DMSO.
- Add PEG300, Tween-80, and saline in a stepwise manner to create a suspension. A common ratio is 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline.[\[10\]](#)
- Vortex or sonicate to ensure a uniform suspension before each administration.

Pharmacodynamic Assessments

To confirm the on-target activity of **RMC-7977** in vivo, it is recommended to perform pharmacodynamic (PD) studies.

Procedure:

- Administer a single dose of **RMC-7977** to tumor-bearing mice.

- Collect tumor tissue and blood samples at various time points post-dosing (e.g., 2, 4, 8, 24, 48 hours).[12]
- Analyze tumor lysates by Western blot for levels of phosphorylated ERK (pERK) to assess inhibition of the MAPK pathway.[4]
- Alternatively, analyze the expression of RAS/MAPK pathway transcriptional targets, such as DUSP6, in tumor tissues by qRT-PCR.[8][12]
- Correlate the pharmacodynamic effects with the concentration of **RMC-7977** in the tumor and blood.[8][12]

Concluding Remarks

RMC-7977 is a valuable tool for preclinical research into RAS-driven cancers. Its broad activity and favorable in vivo properties make it suitable for a variety of xenograft models. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies with **RMC-7977**, contributing to a deeper understanding of RAS biology and the development of novel cancer therapeutics. It has been shown to be well-tolerated in animal models.[1][2][7]

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